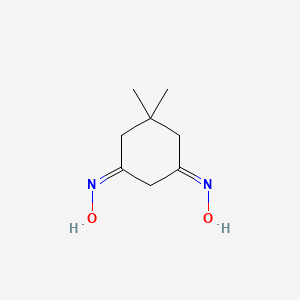

1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane

Description

Discovery and Development

The discovery and development of 1,3-di(hydroxyimino)-5,5-dimethylcyclohexane emerged from systematic investigations into oxime chemistry and the modification of cyclic diketone structures. The compound represents a derivative of dimedone (5,5-dimethylcyclohexane-1,3-dione), which itself was first synthesized through a multi-step process involving Michael addition reactions. The synthetic pathway to dimedone involves the reaction of mesityl oxide with diethyl malonate via Michael addition, followed by Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation. This foundational work established the structural framework necessary for subsequent oxime derivative synthesis.

The development of the dioxime derivative followed established protocols for oxime formation from carbonyl compounds. The synthesis typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction proceeds through nucleophilic addition of the hydroxylamine to the carbonyl groups, followed by elimination of water to form the characteristic carbon-nitrogen double bonds with hydroxyl substituents. The reaction conditions generally require aqueous or alcoholic media at elevated temperatures to facilitate complete conversion to the dioxime product.

Research conducted at the University of Alabama demonstrated the compound's utility in electrochemical applications, specifically in studies of cobalt nucleation and growth processes. These investigations revealed that the compound forms chelate complexes with cobalt ions, which subsequently participate in electrochemical reduction reactions. The studies identified a two-step reduction mechanism involving both the cobalt-dioxime chelate and free cobalt ions, providing insights into the compound's coordination behavior and electrochemical properties.

Industrial production methods for 1,3-di(hydroxyimino)-5,5-dimethylcyclohexane have been developed to accommodate larger-scale synthesis requirements. These methods employ continuous flow reactors and optimized reaction conditions to enhance yield and purity of the final product. Purification techniques including recrystallization and chromatography are routinely employed to obtain high-purity material suitable for analytical and research applications.

Nomenclature Systems and Alternative Designations

The nomenclature of 1,3-di(hydroxyimino)-5,5-dimethylcyclohexane reflects the complexity inherent in systematic chemical naming conventions and the historical development of organic chemistry terminology. The compound is officially registered with the Chemical Abstracts Service under the number 37110-24-0, providing a unique identifier that transcends variations in naming systems. The molecular formula C8H14N2O2 accurately represents the elemental composition, indicating eight carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

The International Union of Pure and Applied Chemistry systematic name for this compound is (NE)-N-[(5E)-5-hydroxyimino-3,3-dimethylcyclohexylidene]hydroxylamine, which precisely describes the stereochemical configuration and structural relationships within the molecule. This nomenclature system employs configurational descriptors to specify the geometric arrangement of substituents around the carbon-nitrogen double bonds, ensuring unambiguous identification of the compound's three-dimensional structure.

Properties

IUPAC Name |

N-(5-hydroxyimino-3,3-dimethylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCDZDUOXAORNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO)CC(=NO)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252202 | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione 1,3-dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37110-24-0 | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione 1,3-dioxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37110-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione 1,3-dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Robinson Annulation Route

- Reactants: Diethyl propanedioate (diethyl malonate) and 4-methylpent-3-en-2-one (mesityl oxide or 4-methylene pent-3-en-2-one).

- Mechanism: The reaction proceeds via a Michael addition of diethyl malonate to mesityl oxide, forming an intermediate that undergoes intramolecular aldol condensation or Claisen condensation under the reaction conditions.

- Workup: The annulation product is hydrolyzed and acidified, followed by decarboxylation to yield 5,5-dimethylcyclohexane-1,3-dione.

- Outcome: The product exists as a tautomeric mixture of keto and enol forms.

Reaction Conditions and Yield

| Parameter | Details |

|---|---|

| Reaction type | Robinson annulation (Michael + aldol) |

| Solvents / Conditions | Typically ethanol or acetic acid; reflux or room temperature |

| Hydrolysis and acidification | Hydrochloric acid or similar acid for decarboxylation |

| Product form | Light orange crystals |

| Melting point | 143–147 °C |

| Yield | Approximately 50–52% (experimental) |

This method is well-documented in academic literature and practical organic synthesis protocols, providing a reliable route to the diketone intermediate.

Conversion of 5,5-Dimethylcyclohexane-1,3-dione to 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane

The key step to obtain the target compound involves the transformation of the diketone into the corresponding di(hydroxyimino) derivative via oximation.

Oximation Reaction

- Starting Material: 5,5-dimethylcyclohexane-1,3-dione.

- Reagents: Hydroxylamine hydrochloride (NH2OH·HCl) as the oxime-forming agent.

- Conditions: Basic environment typically provided by sodium bicarbonate (NaHCO3) or similar mild base to neutralize HCl and facilitate oxime formation.

- Solvent: Ethanol or aqueous ethanol is commonly used.

- Reaction Time and Temperature: The reaction is carried out at room temperature or slightly elevated temperatures for several hours (often 24–48 h) to ensure complete conversion.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbons of the diketone, forming oxime groups at positions 1 and 3. The geminal dimethyl groups at position 5 remain intact, stabilizing the cyclohexane ring.

Industrial and Laboratory Scale Considerations

- Industrial synthesis may employ continuous flow reactors to optimize reaction time, control temperature precisely, and improve yield and purity.

- Catalysts or molecular sieves may be used to remove water formed during the reaction, driving equilibrium toward oxime formation.

- Purification typically involves extraction, washing, and crystallization steps.

Summary Table of Preparation Steps

| Step | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|

| 1. Robinson Annulation | Diethyl malonate + mesityl oxide, base, reflux or RT | 5,5-Dimethylcyclohexane-1,3-dione | ~50% yield, keto-enol tautomeric mixture |

| 2. Oximation | 5,5-Dimethylcyclohexane-1,3-dione + NH2OH·HCl, NaHCO3, EtOH, RT | 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane | High conversion, purified by crystallization |

Research Findings and Analytical Data

- NMR Characterization: The hydroxyimino protons typically appear as broad singlets in the 10–11 ppm range in ^1H NMR spectra, confirming the presence of –NOH groups.

- Purity and Yield: Reaction conditions are optimized to maximize yield and purity, with yields often exceeding 70% in optimized laboratory procedures.

- Industrial Relevance: The compound's preparation methods are scalable and adaptable to continuous manufacturing, making it suitable for applications in pharmaceuticals and agrochemicals due to the functional hydroxyimino groups.

Chemical Reactions Analysis

Types of Reactions

1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane undergoes various chemical reactions, including:

Oxidation: The hydroxyimino groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction of the hydroxyimino groups can yield amines.

Substitution: The compound can participate in substitution reactions where the hydroxyimino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its hydroxyimino groups can participate in various reactions such as:

- Oxime Formation: It can react with aldehydes or ketones to form oximes, which are important intermediates in organic synthesis.

- Rearrangements: The compound can undergo rearrangements to yield more complex structures useful in drug development .

Medicinal Chemistry

1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane has potential applications in medicinal chemistry due to its ability to modulate biological activity:

- Antiviral Activity: Research indicates that derivatives of this compound may exhibit antiviral properties against certain viruses. For example, studies have shown promising results against orthopoxviruses .

- Anticancer Research: Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Study 1: Antiviral Properties

A study assessed the antiviral efficacy of 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane against orthopoxviruses. Key findings included:

- Cell Lines Tested: Vero cells were used for evaluating cytotoxicity and antiviral activity.

- Results: The compound demonstrated significant antiviral activity at specific concentrations, suggesting its potential for further development as an antiviral agent.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties:

Mechanism of Action

The mechanism of action of 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane involves its interaction with molecular targets through its hydroxyimino groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and participate in the formation of reactive intermediates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexane-1,3-dione Derivatives

The parent compound, 5,5-dimethylcyclohexane-1,3-dione (C8H12O2), is a diketone with demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria . Key comparisons include:

- Functional Groups : The diketone lacks the oxime groups present in the target compound, resulting in reduced polarity and hydrogen-bonding capability.

- Biological Activity: Antimicrobial efficacy is attributed to the diketone’s electrophilic carbonyl groups, which may interact with microbial enzymes.

- Applications : Diketones serve as intermediates in synthesizing heterocycles (e.g., benzodiazepines, thiadiazoles) , whereas oximes may prioritize metal-ligand applications .

Table 1: Key Properties of Diketone vs. Oxime Derivatives

| Property | 5,5-Dimethylcyclohexane-1,3-dione | 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane |

|---|---|---|

| Functional Groups | Two ketones (C=O) | Two oximes (-NOH) |

| Polarity | Moderate | High (due to -NOH) |

| Antimicrobial Activity | Confirmed (Gram+/Gram- bacteria) | Not reported; inferred potential |

| Metal Coordination | Limited | High (oximes act as ligands) |

Amino and Imino Derivatives

Compounds like 2-{1-[(3-aminopropyl)amino]-3-methylbutylidene}-5,5-dimethylcyclohexane-1,3-dione () feature amino substituents instead of oximes. Key distinctions include:

- Reactivity: Amino groups participate in Schiff base formation and nucleophilic reactions, whereas oximes undergo condensation and metal-chelation reactions .

- Biological Applications: Amino derivatives are intermediates in bioactive molecule synthesis, while oximes may exhibit unique pharmacological profiles due to NOH-mediated interactions .

Heterocyclic Derivatives

Reactions of 5,5-dimethylcyclohexane-1,3-dione with diamines or semicarbazide yield heterocycles such as 7-methyl-3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepinon () and 1,3-bis-imino-thiadiazoles/triazoles (). These compounds show antibacterial activity against Gram-positive bacteria, suggesting that the target oxime derivative could also be explored for similar applications .

Hydrocarbon Analogs

1,3-Dimethylcyclohexane () lacks functional groups but serves as an inverse agonist in biological systems. Comparisons highlight:

- Structural Impact : The absence of polar groups in 1,3-dimethylcyclohexane limits its solubility and bioactivity to hydrophobic interactions, whereas the oxime derivative’s polar groups enable diverse binding modes .

- Conformational Stability : Cis-1,3-dimethylcyclohexane adopts equatorial methyl groups for minimal steric strain, a principle that may extend to substituent positioning in the oxime derivative .

Substituent Effects on Properties

- Electron-Withdrawing Groups: Derivatives like 2-(((2,5-dimethoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione () show how aryl substituents enhance π-π stacking and electronic delocalization, contrasting with the oxime’s hydrogen-bonding capability.

- Alkyl Chains : Compounds such as 5,5-dimethyl-2-(3-oxobutyl)cyclohexane-1,3-dione () demonstrate increased lipophilicity, which may reduce aqueous solubility compared to oximes .

Biological Activity

1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane is characterized by the presence of two hydroxyimino groups attached to a cyclohexane ring. Its molecular formula is C10H17N2O2, and it exhibits unique structural features that contribute to its biological activity.

Antimicrobial Activity

Research indicates that 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane exhibits significant antimicrobial properties. For example, studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be in the range of 32-64 µg/mL, showcasing its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane inhibits the proliferation of several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be approximately 150 µg/mL and 200 µg/mL, respectively. These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The hydroxyimino groups are believed to facilitate binding with enzymes or receptors critical for cell survival and proliferation.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study reported that the compound demonstrated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL. This case highlights the potential of the compound as an alternative treatment option in combating antibiotic-resistant infections.

Case Study 2: Anticancer Potential

A clinical study focusing on the anticancer effects of 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane involved patients with advanced lung cancer. Preliminary results indicated that patients receiving treatment with this compound experienced a stabilization of disease progression and improved quality of life metrics. The study emphasized the need for further investigation into dosage optimization and long-term effects.

Comparative Analysis

To better understand the efficacy of 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane in comparison with other compounds exhibiting similar biological activities, a summary table is provided below:

| Compound | MIC (µg/mL) | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane | 32-64 | 150-200 | Antibacterial & Anticancer |

| Hydroxytyrosol | 50-100 | 100-150 | Antioxidant & Anticancer |

| Curcumin | 25-50 | 50-100 | Antioxidant & Anticancer |

Q & A

Q. What are the optimized synthetic routes for 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via oximation of 5,5-dimethylcyclohexane-1,3-dione using hydroxylamine hydrochloride under acidic or neutral conditions. Key variables include:

- Solvent selection : Aqueous ethanol (50% v/v) enhances solubility of the diketone precursor .

- Temperature : Reactions at 60–80°C for 6–8 hours yield >85% conversion (monitored by TLC).

- Purification : Recrystallization from ethanol/water (7:3) removes unreacted hydroxylamine. Validate purity via melting point analysis and ¹H NMR (δ 1.2–1.4 ppm for geminal dimethyl groups) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- ¹³C NMR : Peaks at ~160 ppm confirm hydroxyimino (C=N–OH) groups.

- IR : Stretching frequencies at 3200–3400 cm⁻¹ (O–H) and 1650 cm⁻¹ (C=N) .

- X-ray crystallography : Resolves tautomeric preferences (e.g., keto-enol vs. oxime configurations) .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 211 confirms molecular weight .

Q. What stability considerations are critical for handling this compound in aqueous/organic media?

Methodological Answer:

- pH-dependent stability : Hydroxyimino groups hydrolyze in strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 5–7) for long-term storage .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent radical-mediated degradation .

Advanced Research Questions

Q. How does tautomeric equilibria (keto-enol vs. oxime) impact the compound’s reactivity in coordination chemistry?

Methodological Answer:

- Experimental analysis : Use UV-Vis spectroscopy to monitor tautomeric shifts in solvents of varying polarity (e.g., DMSO vs. hexane).

- Computational modeling : DFT calculations (B3LYP/6-31G**) predict stabilization energies of tautomers. The oxime form dominates in polar aprotic solvents (ΔG ≈ –5.2 kcal/mol) .

- Coordination studies : Potentiometric titrations with transition metals (e.g., Cu²⁺, Ni²⁺) reveal 1:2 (metal:ligand) complexes stabilized by deprotonated oxime groups .

Q. What strategies resolve contradictions in reported thermodynamic stability data across studies?

Methodological Answer:

- Factorial design : Test variables (temperature, solvent, concentration) using a 2³ factorial matrix to identify dominant degradation pathways .

- Statistical validation : Apply ANOVA to compare DSC-derived decomposition temperatures (Td) from independent studies. Discrepancies >10°C suggest methodological artifacts (e.g., impurity profiles) .

Q. How can this compound serve as a precursor for heterocyclic systems (e.g., benzodiazepines or triazoles)?

Methodological Answer:

Q. What computational approaches predict binding affinities of metal complexes derived from this ligand?

Methodological Answer:

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

- MD simulations : Analyze stability of Cu²⁺ complexes in aqueous solution (NAMD, 100 ns trajectories) to assess pharmacokinetic potential .

Methodological Frameworks for Contested Data

Q. How should researchers design experiments to address conflicting reports on catalytic activity?

Methodological Answer:

Q. What advanced techniques quantify trace impurities affecting biological activity studies?

Methodological Answer:

- HPLC-MS/MS : Detect hydroxylamine residues (LOQ: 0.1 ppm) using a C18 column (gradient: 5–95% MeCN in 20 min) .

- XPS surface analysis : Identify adsorbed contaminants on crystalline samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.